molecular formula C10H14O2S B2987949 2,3,5,6-Tetramethylbenzene-1-sulfinic acid CAS No. 957029-02-6

2,3,5,6-Tetramethylbenzene-1-sulfinic acid

Cat. No. B2987949
CAS RN: 957029-02-6
M. Wt: 198.28
InChI Key: XCIGFRWYJNLLQP-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylbenzene-1-sulfinic acid is a chemical compound with the CAS Number: 957029-02-6 . Its IUPAC name is 2,3,5,6-tetramethylbenzenesulfinic acid . The molecular formula of this compound is C10H14O2S and it has a molecular weight of 198.28 .


Molecular Structure Analysis

The InChI code for 2,3,5,6-Tetramethylbenzene-1-sulfinic acid is 1S/C10H14O2S/c1-6-5-7(2)9(4)10(8(6)3)13(11)12/h5H,1-4H3,(H,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Catalytic Decarboxylative Radical Sulfonylation

The study by Jiayan He et al. (2020) demonstrates the use of sulfinates in catalytic decarboxylative radical sulfonylation, a method significant for synthesizing sulfones, which are crucial in pharmaceuticals and agrochemicals. This method, utilizing visible light and catalysis, allows for efficient sulfonylation reactions, contributing to the synthesis of complex natural products and pharmaceuticals, including anti-cancer drugs (He et al., 2020).

Kinetic and Isotopic Studies

Research on the decomposition of N-hydroxybenzenesulfonamide by F. Bonner and Y. Ko (1992) provides insights into the kinetics and mechanism of sulfinic acid derivatives' reactions. Such studies are essential for understanding the behavior of these compounds under various conditions, which can be applied in designing more efficient chemical reactions and processes (Bonner & Ko, 1992).

Solvent-free Synthesis of Triazines

Ghorbani‐Vaghei et al. (2015) explored the solvent-free synthesis of triazines using N-halosulfonamides, showcasing an environmentally friendly approach to synthesizing heterocyclic compounds. Such methodologies highlight the role of sulfinic acid derivatives in promoting sustainable and green chemistry (Ghorbani‐Vaghei et al., 2015).

Surface Modification and Electrochemical Applications

Xiaofang Li et al. (2004) demonstrated the covalent modification of glassy carbon surfaces by electrochemical oxidation of r-aminobenzene sulfonic acid, illustrating the application of sulfinic acid derivatives in material science and sensor technology. This research contributes to the development of modified electrodes with enhanced electrochemical properties (Li et al., 2004).

properties

IUPAC Name

2,3,5,6-tetramethylbenzenesulfinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-6-5-7(2)9(4)10(8(6)3)13(11)12/h5H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGFRWYJNLLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethylbenzene-1-sulfinic acid

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